molecular formula C16H15Br2N3O B11549188 2-[(3-Bromophenyl)amino]-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide

2-[(3-Bromophenyl)amino]-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide

Katalognummer: B11549188
Molekulargewicht: 425.12 g/mol
InChI-Schlüssel: CDECBZLUVMTCRQ-RGVLZGJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-Bromophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide is an organic compound that features a hydrazide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide typically involves the reaction of 3-bromoaniline with 4-bromoacetophenone in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3-Bromophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(3-Bromophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[(3-Bromophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-N-(3-bromophenyl)benzamide
  • N-(4-Bromophenyl)-2-(2-thienylmethylene)hydrazino)acetyl)amino)benzamide
  • N-(4-Bromophenyl)-2-(3-nitrobenzylidene)hydrazino)oxo)ac)amino)benzamide

Uniqueness

2-[(3-Bromophenyl)amino]-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of bromine atoms and the hydrazide functional group make it a versatile compound for various applications .

Eigenschaften

Molekularformel

C16H15Br2N3O

Molekulargewicht

425.12 g/mol

IUPAC-Name

2-(3-bromoanilino)-N-[(E)-1-(4-bromophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C16H15Br2N3O/c1-11(12-5-7-13(17)8-6-12)20-21-16(22)10-19-15-4-2-3-14(18)9-15/h2-9,19H,10H2,1H3,(H,21,22)/b20-11+

InChI-Schlüssel

CDECBZLUVMTCRQ-RGVLZGJSSA-N

Isomerische SMILES

C/C(=N\NC(=O)CNC1=CC(=CC=C1)Br)/C2=CC=C(C=C2)Br

Kanonische SMILES

CC(=NNC(=O)CNC1=CC(=CC=C1)Br)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.